molecular formula C9H5ClF3N B2640814 2-Chloro-3-(trifluoromethyl)phenylacetonitrile CAS No. 22902-81-4

2-Chloro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2640814
CAS No.: 22902-81-4
M. Wt: 219.59
InChI Key: QQKIPJWEPDGSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenylacetonitrile moiety. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)phenylacetonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Chloro-3-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:

The presence of both chloro and trifluoromethyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKIPJWEPDGSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.